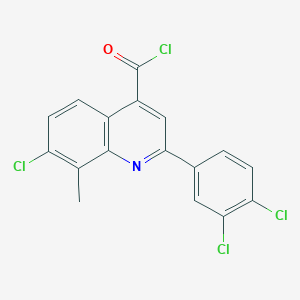

7-Chloro-2-(3,4-dichlorophenyl)-8-methylquinoline-4-carbonyl chloride

Description

7-Chloro-2-(3,4-dichlorophenyl)-8-methylquinoline-4-carbonyl chloride (CAS: 1160256-62-1) is a halogenated quinoline derivative with a complex substitution pattern. Its structure includes:

- A quinoline backbone substituted at positions 2, 4, 7, and 7.

- A 3,4-dichlorophenyl group at position 2, contributing strong electron-withdrawing effects.

- A methyl group at position 8, enhancing steric bulk.

- A carbonyl chloride at position 4, rendering it reactive toward nucleophiles.

Key properties include a purity of 95% (as listed in ) and an MDL number of MFCD03422882.

Properties

IUPAC Name |

7-chloro-2-(3,4-dichlorophenyl)-8-methylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9Cl4NO/c1-8-12(18)5-3-10-11(17(21)23)7-15(22-16(8)10)9-2-4-13(19)14(20)6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMWMYSDXPMUYOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC(=C(C=C3)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9Cl4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

7-Chloro-2-(3,4-dichlorophenyl)-8-methylquinoline-4-carbonyl chloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain proteases, influencing their activity. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and hydrophobic interactions. These interactions can lead to the modulation of enzyme activity, which is essential for understanding the compound’s potential therapeutic applications.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation. Additionally, it can impact metabolic pathways by modulating the activity of key enzymes, thereby affecting cellular energy production and biosynthesis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme structure, affecting their catalytic activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can result in sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and the levels of metabolites within cells. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can affect its activity and function. Understanding these factors is essential for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall function. For example, the compound may accumulate in the nucleus, where it can interact with DNA or transcription factors, thereby affecting gene expression.

Biological Activity

7-Chloro-2-(3,4-dichlorophenyl)-8-methylquinoline-4-carbonyl chloride is a synthetic compound with the molecular formula and a molecular weight of 385.1 g/mol. This compound has garnered attention in various fields of research, particularly for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant studies highlighting its biological effects.

The biological activity of this compound is primarily mediated through its interactions with specific enzymes and proteins. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit various proteases by binding to their active sites or allosteric sites, leading to alterations in enzyme activity that can affect cellular processes such as metabolism and cell signaling.

- Gene Expression Modulation : It influences the expression of genes involved in critical cellular functions, including cell cycle regulation and apoptosis.

- Cell Signaling Pathways : The compound can modulate signaling pathways that are crucial for maintaining cellular homeostasis and responding to external stimuli.

The compound exhibits several biochemical properties that contribute to its biological activity:

- Binding Interactions : It forms covalent bonds or non-covalent interactions (e.g., hydrogen bonding) with target biomolecules, which can lead to significant changes in their functional states.

- Metabolic Effects : By modulating key metabolic enzymes, the compound can influence cellular energy production and biosynthesis pathways, which are vital for cell survival and proliferation.

Table 1: Summary of Biological Activities

| Activity | Description | References |

|---|---|---|

| Enzyme Inhibition | Inhibits proteases affecting metabolic pathways. | |

| Gene Expression Modulation | Alters expression of genes related to cell cycle regulation. | |

| Impact on Cell Signaling | Modulates signaling pathways involved in cellular responses. |

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Enzyme Inhibition : A study demonstrated that this compound significantly inhibited specific proteases involved in cancer progression. The inhibition led to reduced cell proliferation in vitro, suggesting potential applications in cancer therapy.

- Gene Regulation Analysis : Another research project focused on the compound's ability to regulate genes associated with apoptosis. The findings indicated that treatment with this compound resulted in increased expression of pro-apoptotic factors while decreasing anti-apoptotic proteins, thereby promoting programmed cell death in cancer cells.

- Cellular Metabolism Study : A detailed investigation into the metabolic effects revealed that this compound could alter key metabolic pathways by modulating enzyme activities related to glycolysis and oxidative phosphorylation, indicating its potential role as a metabolic regulator.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The phenyl ring at position 2 is a critical site for structural diversification. Modifications here influence electronic, steric, and solubility properties:

Key Findings :

Modifications at Position 8

The methyl group at position 8 distinguishes the target compound from analogs with halogens or hydrogen:

Key Findings :

Reactivity of the Carbonyl Chloride Group

The carbonyl chloride at position 4 enables nucleophilic substitution reactions. Analogs with alternative leaving groups or substituents show divergent reactivity:

Key Findings :

- Carbonyl chloride derivatives are preferred intermediates in peptide coupling and polymer synthesis due to their high reactivity .

Preparation Methods

The quinoline nucleus is typically synthesized via cyclization reactions starting from appropriate precursors. The most common approach is the Friedländer synthesis, which involves the condensation of anilines with carbonyl compounds under acidic or basic catalysis. This method allows for the introduction of the 8-methyl group and the 7-chloro substituent through the choice of starting materials or subsequent halogenation steps.

Chlorination and Formation of the Carbonyl Chloride Group

The key functional group, the carbonyl chloride at the 4-position of quinoline, is prepared by converting the corresponding carboxylic acid intermediate into the acid chloride. This transformation is typically achieved using chlorinating reagents such as thionyl chloride (SOCl2), oxalyl chloride ((COCl)2), or phosphorus pentachloride (PCl5). These reagents facilitate the substitution of the hydroxyl group of the acid with a chlorine atom, yielding the reactive acid chloride functional group essential for further derivatization or biological activity.

Detailed Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Quinoline Core Formation | Friedländer synthesis: aniline derivative + carbonyl compound, acidic/basic catalyst | Formation of 7-chloro-8-methylquinoline intermediate |

| 2 | Introduction of 3,4-Dichlorophenyl Group | Nucleophilic aromatic substitution or cross-coupling | Attachment of 3,4-dichlorophenyl at 2-position |

| 3 | Carboxylic Acid Formation | Oxidation or functional group transformation | Formation of quinoline-4-carboxylic acid derivative |

| 4 | Conversion to Acid Chloride | Chlorinating agents: SOCl2, (COCl)2, or PCl5, reflux conditions | Formation of 7-chloro-2-(3,4-dichlorophenyl)-8-methylquinoline-4-carbonyl chloride |

Reaction Conditions and Optimization

Friedländer Synthesis : Typically performed under reflux in solvents such as ethanol or acetic acid with acid or base catalysts to promote cyclization and condensation.

Chlorination : Use of thionyl chloride or oxalyl chloride under anhydrous conditions and controlled temperature to avoid decomposition or over-chlorination.

Purification : Crystallization and chromatographic techniques are employed to isolate the desired compound with high purity, critical for subsequent biological applications.

Research Findings and Comparative Analysis

Studies indicate that the presence of the 3,4-dichlorophenyl substituent enhances the compound’s reactivity and biological profile compared to analogs with other phenyl substitutions or lacking chlorine atoms. The chlorinated phenyl ring and carbonyl chloride group facilitate interactions with biological targets, making the compound valuable in medicinal chemistry research, particularly in cancer therapy and enzyme inhibition studies.

A comparison with structurally related compounds is summarized below:

| Compound | Substituent Differences | Effect on Reactivity | Biological Activity |

|---|---|---|---|

| This compound | 3,4-dichlorophenyl at 2-position | Enhanced electrophilicity, improved binding affinity | Potent enzyme inhibitor, anticancer potential |

| 7-Chloro-2-(3-isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride | Isobutoxyphenyl instead of dichlorophenyl | Steric hindrance affects reactivity | Different biological activity profile |

| 7-Chloro-2-(3,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid | Carboxylic acid instead of acid chloride | Less reactive functional group | Altered biological activity due to functional group change |

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents | Conditions | Notes |

|---|---|---|---|

| Quinoline Core Synthesis | Aniline derivatives, carbonyl compounds | Acidic/basic catalysis, reflux | Friedländer synthesis is preferred |

| Phenyl Substituent Introduction | 3,4-dichlorophenyl precursors | Nucleophilic substitution or cross-coupling | Requires optimization for selectivity |

| Carboxylic Acid Formation | Oxidizing agents or functional group transformation | Controlled oxidation conditions | Precursor for acid chloride formation |

| Acid Chloride Formation | Thionyl chloride, oxalyl chloride, or phosphorus pentachloride | Anhydrous, reflux, inert atmosphere | Critical for obtaining reactive carbonyl chloride |

Q & A

Basic: What synthetic strategies are optimal for preparing 7-chloro-2-(3,4-dichlorophenyl)-8-methylquinoline-4-carbonyl chloride, and how can reaction conditions be systematically optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions, including cyclization, halogenation, and carbonyl chloride formation. For example, intermediate quinoline scaffolds can be synthesized via regioselective Friedländer annulation, followed by chlorination at specific positions using reagents like POCl₃ . Optimization requires adjusting catalysts (e.g., K₂CO₃ vs. Cs₂CO₃) and solvents (1,4-dioxane or DMF) to improve yield and purity. Reaction temperature (80–120°C) and time (6–24 hours) should be tested via Design of Experiments (DoE) to identify optimal conditions. Monitoring via TLC and HPLC ensures intermediate stability and minimizes side products .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

- 1H/13C NMR : Confirm substitution patterns (e.g., dichlorophenyl group integration) and methyl group multiplicity. Overlapping signals in aromatic regions may require 2D NMR (COSY, HSQC) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and isotopic patterns consistent with chlorine atoms .

- IR Spectroscopy : Identify carbonyl chloride (C=O stretch ~1770 cm⁻¹) and C-Cl stretches (600–800 cm⁻¹) .

- XRD : Resolve crystal packing influenced by C–H⋯O/Cl hydrogen bonds .

Advanced: How can regioselectivity challenges during functionalization of the quinoline core be addressed?

Methodological Answer:

Regioselectivity in halogenation or cross-coupling reactions depends on electronic and steric factors. For example:

- Chlorination : Use directing groups (e.g., methyl at C8) to bias electrophilic substitution at C2 and C7. POCl₃ with catalytic DMF selectively activates carbonyl positions .

- Cross-Coupling : Suzuki-Miyaura reactions require Pd catalysts (PdCl₂(PPh₃)₂) and ligands (PCy₃) to target sterically accessible positions . Computational modeling (DFT) predicts reactive sites by analyzing Fukui indices .

Advanced: What role do intermolecular interactions play in the solid-state properties of this compound, and how can they be manipulated for material science applications?

Methodological Answer:

Crystal packing is governed by C–H⋯Cl and π-π stacking interactions, as observed in XRD studies of analogous quinolines . To tune properties:

- Co-crystallization : Introduce hydrogen-bond donors (e.g., carboxylic acids) to modify lattice energy.

- Polymorph Screening : Vary solvent polarity (water vs. ethanol) during recrystallization to access metastable forms.

- Thermal Analysis (DSC/TGA) : Correlate melting points (e.g., 223–256°C in related compounds) with packing efficiency .

Advanced: How can mechanistic studies elucidate the compound’s potential bioactivity, particularly in anticancer research?

Methodological Answer:

- Enzyme Assays : Test inhibition of c-Met kinase (a cancer target) using ATP-competitive binding assays. IC₅₀ values can be compared to reference inhibitors .

- Molecular Docking : Simulate binding poses in protein active sites (e.g., PDB: 3LQ8) to identify key interactions (e.g., halogen bonding with dichlorophenyl groups) .

- SAR Studies : Modify substituents (e.g., methyl at C8) and evaluate cytotoxicity against cancer cell lines (e.g., MCF-7) .

Data Contradiction Analysis: How should researchers resolve discrepancies in reported reaction yields or biological activity across studies?

Methodological Answer:

- Replication : Standardize reaction conditions (e.g., solvent purity, catalyst batch) and validate protocols using published procedures .

- Meta-Analysis : Compare datasets for outliers (e.g., yields >80% vs. 50%) and identify confounding variables (e.g., trace moisture in POCl₃ reactions) .

- Biological Replicates : Use orthogonal assays (e.g., Western blot vs. ELISA) to confirm activity. Contradictory cytotoxicity data may stem from cell line heterogeneity or assay endpoints (e.g., apoptosis vs. proliferation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.